REACTION_CXSMILES
|
OC[CH2:3][C:4]1[C:9](=O)[N:8]2[N:11]=[CH:12][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]2[NH:6][C:5]=1[CH3:19].P(Cl)(Cl)([Cl:22])=O.C(N(CC)CC)C.C(=O)([O-])O.[Na+].[CH:37]([Cl:40])(Cl)Cl>>[Cl:22][C:9]1[N:8]2[N:11]=[CH:12][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]2[N:6]=[C:5]([CH3:19])[C:4]=1[CH2:3][CH2:37][Cl:40] |f:3.4|
|
Name
|
ethyl 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one-3-carboxylate
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
OCCC1=C(NC=2N(C1=O)N=CC2C(=O)OCC)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 2 hours and 15 minutes in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the thus-treated mixture was fully shaken
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The water layer was further extracted with chloroform (10 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=2N1N=CC2C(=O)OCC)C)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |